molecular formula C17H21N5O2S2 B2688495 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 886917-06-2

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2688495
CAS RN: 886917-06-2
M. Wt: 391.51
InChI Key: SAZALQHEVMKNJA-UHFFFAOYSA-N
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Description

The compound “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” is a unique heterocyclic compound . It contains a 1,2,4-triazole moiety, which is a five-membered ring structure with three nitrogen atoms and two carbon atoms . This compound is part of a class of molecules that have shown significant biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents present in the molecule . For instance, one method for the production of 1,5-disubstituted-1,2,4-triazole was reported to involve a reaction at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their remarkable properties. These include high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds with a 1,2,3-triazole core have made their mark in the pharmaceutical market:

These compounds demonstrate the versatility and potential of 1,2,3-triazoles in drug development .

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Researchers have explored various synthetic methodologies for their preparation:

Materials Science

1,2,3-Triazoles contribute to the design of functional materials. Their incorporation into polymers, nanoparticles, and surfaces leads to improved properties, such as conductivity, luminescence, and catalytic activity.

Safety and Hazards

While specific safety and hazard information for “1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone” was not found, it’s important to note that some 1,2,4-triazole-containing compounds have shown very weak cytotoxic effects toward normal cells .

Future Directions

The future research directions for 1,2,4-triazole-containing compounds are promising. Given their broad biological activities, there is interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZALQHEVMKNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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